molecular formula C12H13Cl2N3O2 B1467677 Ethyl 3-(1,3-dichloropropyl)[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate CAS No. 1353506-05-4

Ethyl 3-(1,3-dichloropropyl)[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate

Cat. No. B1467677
M. Wt: 302.15 g/mol
InChI Key: OHJICBUWSPKPNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(1,3-dichloropropyl)[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate (EDTP) is a synthetic compound used for various scientific research applications. It is a member of the triazole family of compounds and has a wide range of uses in the laboratory. EDTP has a broad range of biochemical and physiological effects, and is a versatile compound for use in various laboratory experiments.

Scientific Research Applications

Ethyl 3-(1,3-dichloropropyl)[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate is widely used in scientific research due to its versatility. It has been used in the study of enzyme-catalyzed reactions, protein-protein interactions, and drug metabolism. It has also been used in the study of the structure and function of proteins, as well as in the development of new drugs. Ethyl 3-(1,3-dichloropropyl)[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate has also been used in the study of the structure and function of DNA, RNA, and other biological molecules.

Mechanism Of Action

Ethyl 3-(1,3-dichloropropyl)[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate binds to proteins, enzymes, and other biological molecules, resulting in changes in their structure and function. It has been shown to inhibit the activity of enzymes involved in drug metabolism, as well as to modulate the activity of proteins involved in signal transduction pathways.

Biochemical And Physiological Effects

Ethyl 3-(1,3-dichloropropyl)[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate has been shown to affect the activity of enzymes involved in drug metabolism, as well as to modulate the activity of proteins involved in signal transduction pathways. It has also been shown to inhibit the activity of enzymes involved in protein synthesis, and to modulate the activity of transcription factors involved in gene expression. In addition, Ethyl 3-(1,3-dichloropropyl)[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate has been shown to affect the activity of various hormones and neurotransmitters.

Advantages And Limitations For Lab Experiments

The use of Ethyl 3-(1,3-dichloropropyl)[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate in laboratory experiments has several advantages. It is a versatile compound that can be used to study a wide range of biochemical and physiological processes. It is also relatively easy to synthesize and purify, and has a relatively low toxicity. However, it is important to note that Ethyl 3-(1,3-dichloropropyl)[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate has several limitations. It is not as stable as some other compounds, and can degrade over time. In addition, it can be difficult to control the concentration of Ethyl 3-(1,3-dichloropropyl)[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate in a laboratory experiment, as it can be affected by other compounds present in the environment.

Future Directions

There are several potential future directions for the use of Ethyl 3-(1,3-dichloropropyl)[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate in scientific research. It could be used to study the structure and function of proteins and other biological molecules. It could also be used to develop new drugs and to study the effects of drugs on the body. Additionally, Ethyl 3-(1,3-dichloropropyl)[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate could be used to study the effects of environmental toxins on the body, as well as to study the effects of various hormones and neurotransmitters on the body. Finally, Ethyl 3-(1,3-dichloropropyl)[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate could be used to study the structure and function of DNA, RNA, and other biological molecules.

properties

IUPAC Name

ethyl 3-(1,3-dichloropropyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2N3O2/c1-2-19-12(18)8-4-3-7-17-10(8)15-16-11(17)9(14)5-6-13/h3-4,7,9H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHJICBUWSPKPNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CN2C1=NN=C2C(CCCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(1,3-dichloropropyl)[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-(1,3-dichloropropyl)[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate
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Ethyl 3-(1,3-dichloropropyl)[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate
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Ethyl 3-(1,3-dichloropropyl)[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate
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Ethyl 3-(1,3-dichloropropyl)[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate
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Ethyl 3-(1,3-dichloropropyl)[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate
Reactant of Route 6
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Ethyl 3-(1,3-dichloropropyl)[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.